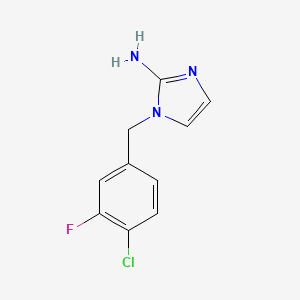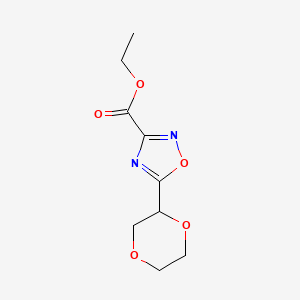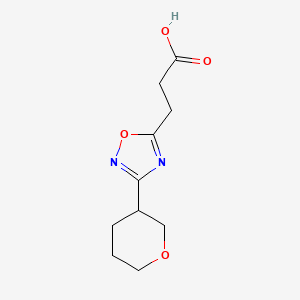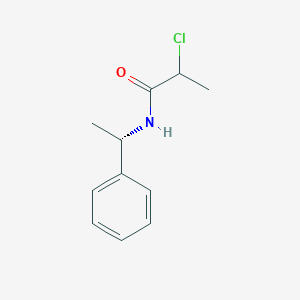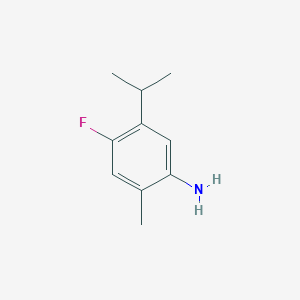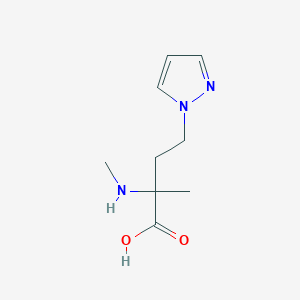
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring, a methylamino group, and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a ketone or aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation followed by hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
科学的研究の応用
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group may enhance the compound’s binding affinity and specificity. The butanoic acid backbone can influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid: Similar structure with an additional carbon in the backbone.
2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoic acid: Similar structure with one less carbon in the backbone.
Uniqueness
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-9(10-2,8(13)14)4-7-12-6-3-5-11-12/h3,5-6,10H,4,7H2,1-2H3,(H,13,14) |
InChIキー |
CRNPWQIYQFSCIN-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C=CC=N1)(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


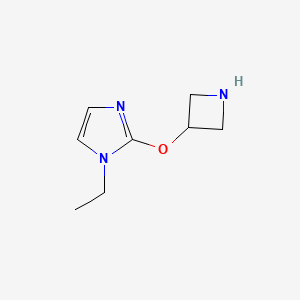

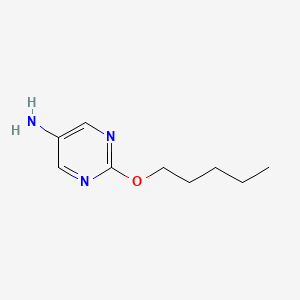


![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
